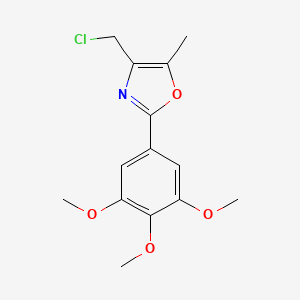

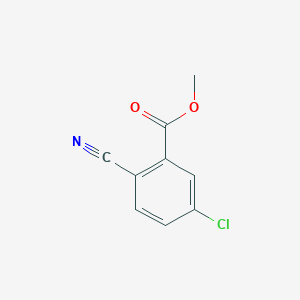

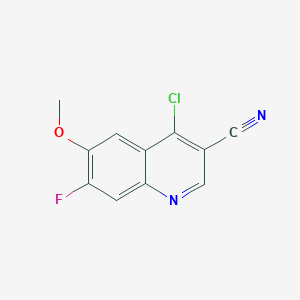

3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Synonyms : 3-Fluorohydrocinnamic acid, 3-Fluorobenzenepropanoic acid, 3-Fluoro-benzenepropanoic acid, and more .

Synthesis Analysis

The synthesis of this compound can involve various methods. One approach is the Knowenagel-Doebner reaction of malonic acid or malonic ester with the corresponding aldehyde. Additionally, it can be formed as a side product during the kinetic resolution of β-phenylalanine derivatives via selective conversion to the corresponding acrylic acid .

Chemical Reactions Analysis

While specific reactions involving this compound may vary, it can participate in various transformations typical of boronic acids. These include Suzuki–Miyaura couplings, oxidations, aminations, halogenations, and C–C bond formations. Protodeboronation of alkyl boronic esters using a radical approach has been explored, but further investigation is needed for unactivated alkyl boronic esters .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthetic Chemistry Applications

The synthesis and characterization of pyrazole derivatives have been widely studied due to their potential applications in creating new materials and pharmaceutical compounds. For instance, the synthesis of N-substituted pyrazolines and their crystal structures were explored by Loh et al. (2013), highlighting the potential of these compounds in materials science and drug design due to their distinct molecular geometries and electronic properties (Loh et al., 2013). Similarly, studies on the functionalization reactions of pyrazole derivatives with aminophenols and aminopyridines by Yıldırım and Kandemirli have demonstrated the versatility of these compounds in synthesizing targeted molecular structures with potential applications in various chemical industries (Yıldırım & Kandemirli, 2006).

Material Science Applications

Pyrazole derivatives have also shown promise in materials science, particularly in the development of new fluorescent dyes and optical materials. Chandrakantha et al. synthesized novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and investigated their potential as nonlinear optical (NLO) materials, highlighting their suitability for optical limiting applications due to their significant nonlinearity (Chandrakantha et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures, such as phenylboronic acid, have been shown to form reversible chemical bonds with 1,3-diols . This suggests that the compound may interact with biological targets containing 1,3-diol groups.

Mode of Action

It is plausible that the compound interacts with its targets through the formation of reversible chemical bonds . This interaction could lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

The compound’s potential to form reversible bonds with 1,3-diols suggests that it may influence pathways involving these groups

Pharmacokinetics

The compound’s potential to form reversible bonds with 1,3-diols could influence its bioavailability, as these bonds may facilitate its absorption and distribution within the body.

Result of Action

Its potential to form reversible bonds with 1,3-diols suggests that it may influence the function of proteins or other molecules containing these groups, potentially leading to various cellular effects.

properties

IUPAC Name |

5-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-3-1-2-6(4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVSMYJDZQWISE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=NN2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479729 |

Source

|

| Record name | 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

CAS RN |

879996-69-7 |

Source

|

| Record name | 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879996-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Trifluoromethoxy)phenyl]oxirane](/img/structure/B1314871.png)

![2-(5'-Hexyl-[2,2'-bithiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1314906.png)